34-Tyr-bpth (7-34) amide

Catalog No.
S13926444
CAS No.
M.F
C158H248N48O40
M. Wt
3460.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
34-Tyr-bpth (7-34) amide

Product Name

34-Tyr-bpth (7-34) amide

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[2-[(2-amino-3-phenylpropanoyl)amino]hexanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-oxopentanoic acid

Molecular Formula

C158H248N48O40

Molecular Weight

3460.0 g/mol

InChI

InChI=1S/C158H248N48O40/c1-15-17-35-98(182-131(221)95(162)62-87-32-20-19-21-33-87)137(227)198-114(66-91-73-172-79-179-91)148(238)200-117(69-123(165)212)151(241)192-108(58-81(3)4)132(222)177-75-124(213)181-97(38-24-27-53-159)133(223)197-113(65-90-72-171-78-178-90)147(237)195-111(61-84(9)10)145(235)203-120(77-208)154(244)204-119(76-207)153(243)187-99(36-18-16-2)134(224)188-105(48-51-125(214)215)139(229)185-103(42-31-57-175-158(169)170)142(232)205-128(85(11)12)155(245)190-106(49-52-126(216)217)141(231)196-112(64-89-71-176-96-37-23-22-34-94(89)96)146(236)194-110(60-83(7)8)143(233)186-102(41-30-56-174-157(167)168)136(226)183-100(39-25-28-54-160)135(225)184-101(40-26-29-55-161)138(228)193-109(59-82(5)6)144(234)189-104(47-50-121(163)210)140(230)201-118(70-127(218)219)152(242)206-129(86(13)14)156(246)202-115(67-92-74-173-80-180-92)149(239)199-116(68-122(164)211)150(240)191-107(130(166)220)63-88-43-45-93(209)46-44-88/h19-23,32-34,37,43-46,71-74,78-86,95,97-120,128-129,176,207-209H,15-18,24-31,35-36,38-42,47-70,75-77,159-162H2,1-14H3,(H2,163,210)(H2,164,211)(H2,165,212)(H2,166,220)(H,171,178)(H,172,179)(H,173,180)(H,177,222)(H,181,213)(H,182,221)(H,183,226)(H,184,225)(H,185,229)(H,186,233)(H,187,243)(H,188,224)(H,189,234)(H,190,245)(H,191,240)(H,192,241)(H,193,228)(H,194,236)(H,195,237)(H,196,231)(H,197,223)(H,198,227)(H,199,239)(H,200,238)(H,201,230)(H,202,246)(H,203,235)(H,204,244)(H,205,232)(H,206,242)(H,214,215)(H,216,217)(H,218,219)(H4,167,168,174)(H4,169,170,175)

InChI Key

DJQHGGFNQNKDOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)N

34-Tyr-bpth (7-34) amide, also known as [Tyr34]bovine parathyroid hormone-(7-34) amide, is a peptide derivative of the parathyroid hormone, specifically designed to act as an antagonist to parathyroid hormone activity. The compound is derived from the C-terminal fragment of parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism. This specific analogue has been studied for its ability to inhibit the biological effects of parathyroid hormone and parathyroid hormone-related peptide, making it significant in research focused on calcium regulation and related disorders.

The chemical reactivity of 34-Tyr-bpth (7-34) amide primarily involves its interactions with various receptors and signaling pathways. It acts by binding to the parathyroid hormone receptor, thereby blocking the receptor's activation by endogenous parathyroid hormone. This inhibition affects downstream signaling cascades, notably the production of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular responses. Studies have shown that this compound can significantly reduce cAMP levels in renal cells when stimulated by parathyroid hormone or parathyroid hormone-related peptide .

The biological activity of 34-Tyr-bpth (7-34) amide is characterized by its potent antagonistic effects on parathyroid hormone and parathyroid hormone-related peptide. Research indicates that this compound can completely block the biological actions of these hormones at the receptor level, demonstrating its potential as a therapeutic agent in conditions where modulation of calcium metabolism is required . Furthermore, it has been observed to influence phosphate transport processes in renal cells, highlighting its role in managing renal function related to mineral balance .

The synthesis of 34-Tyr-bpth (7-34) amide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield. The process generally includes:

  • Preparation of Resin: A solid support resin is functionalized to attach the first amino acid.
  • Coupling Reactions: Successive amino acids are added using coupling reagents to facilitate bond formation.
  • Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

This synthetic approach ensures that modifications can be made to enhance biological activity or stability .

34-Tyr-bpth (7-34) amide has several applications in biomedical research, particularly in studies related to bone health and calcium metabolism. Its primary applications include:

  • Research Tool: Used as a model compound for studying peptide synthesis and interactions within cellular processes.
  • Therapeutic Potential: Investigated for its potential use in treating conditions like osteoporosis or hypercalcemia by modulating parathyroid hormone activity.
  • Pharmacological Studies: Employed in studies aimed at understanding receptor dynamics and signaling pathways associated with calcium regulation .

Interaction studies involving 34-Tyr-bpth (7-34) amide have focused on its binding affinity and functional antagonism towards parathyroid hormone receptors. These studies typically assess how effectively the compound can inhibit receptor activation by endogenous hormones. Results indicate that this compound exhibits a concentration-dependent inhibition of cAMP production in renal epithelial cells when stimulated by parathyroid hormone or parathyroid hormone-related peptide . Such findings are critical for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural or functional similarities with 34-Tyr-bpth (7-34) amide. These include:

  • (D-Trp12,Tyr34)bPTH(7-34)amide: A potent antagonist that demonstrates similar inhibitory effects on parathyroid hormone activity but may differ in potency and receptor affinity.
  • [Tyr34]bPTH-(7-34)amide: Another analogue that blocks endogenous parathyroid hormone activity effectively but may have different pharmacokinetic properties.
  • PTH-(1–31)amide: A shorter fragment that retains some biological activity but lacks the full antagonistic profile seen in 34-Tyr-bpth (7-34) amide.
Compound NameStructure SimilarityBiological ActivityUnique Features
34-Tyr-bpth (7-34) amideHighAntagonist of PTHSpecific inhibition of cAMP production
(D-Trp12,Tyr34)bPTH(7-34)amideHighPotent antagonistGreater potency than 34-Tyr-bpth
[Tyr34]bPTH-(7-34)amideHighBlocks PTH activityMay have different pharmacokinetics
PTH-(1–31)amideModeratePartial agonistShorter fragment with limited effects

These comparisons highlight the unique properties of 34-Tyr-bpth (7-34) amide, particularly its specific inhibitory action on cAMP signaling pathways related to calcium homeostasis.

XLogP3

-12.1

Hydrogen Bond Acceptor Count

49

Hydrogen Bond Donor Count

51

Exact Mass

3458.8880997 g/mol

Monoisotopic Mass

3457.8847449 g/mol

Heavy Atom Count

246

Dates

Modify: 2024-08-10

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